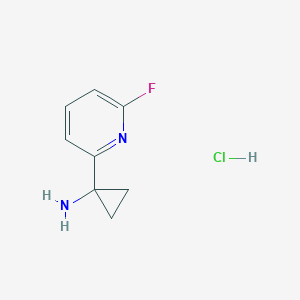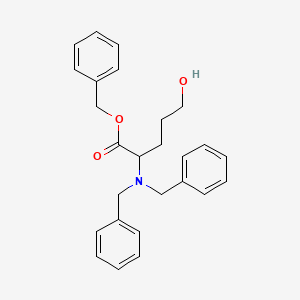![molecular formula C16H15BrO2 B13434246 2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)
2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone is an organic compound with the molecular formula C16H15BrO2. It is a brominated ketone that features a phenylmethoxy group attached to a phenyl ring, which is further connected to a propanone moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone typically involves the bromination of 1-[3-(phenylmethoxy)phenyl]-1-propanone. One common method includes the following steps:
Starting Material: 1-[3-(phenylmethoxy)phenyl]-1-propanone.
Bromination: The starting material is treated with bromine (Br2) in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the alpha position of the carbonyl group.
Isolation: The product is then isolated by standard workup procedures, including washing, drying, and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as distillation and chromatography to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The carbonyl group can undergo reduction or oxidation, allowing for the formation of various derivatives. The phenylmethoxy group may also influence the compound’s reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
2-Bromo-1-[3-(phenylmethoxy)phenyl]ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.
1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethanone: Contains additional phenylmethoxy groups.
Uniqueness
2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone is unique due to its specific substitution pattern and the presence of both bromine and phenylmethoxy groups.
特性
分子式 |
C16H15BrO2 |
|---|---|
分子量 |
319.19 g/mol |
IUPAC名 |
2-bromo-1-(3-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H15BrO2/c1-12(17)16(18)14-8-5-9-15(10-14)19-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3 |
InChIキー |
HYSGMARVGYKWCL-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester (Technical Grade)](/img/structure/B13434174.png)
![5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide](/img/structure/B13434175.png)
![5-chloro-N-[[(4S)-2-oxo-1,3-dioxolan-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B13434185.png)


![Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate](/img/structure/B13434193.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13434200.png)
![9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde](/img/structure/B13434217.png)
![1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine](/img/structure/B13434227.png)
![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one](/img/structure/B13434231.png)


